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Compound of Interest

Compound Name: 3-Amino-2-nitrobenzoic acid

Cat. No.: B050063 Get Quote

This technical guide provides a comprehensive overview of the expected spectral data for 3-
amino-2-nitrobenzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for

researchers, scientists, and professionals in drug development, offering detailed experimental

protocols and data interpretation.

Predicted Spectral Data
Due to the limited availability of published experimental spectra for 3-amino-2-nitrobenzoic
acid, the following data are predicted based on the analysis of its isomers and related

compounds. These tables provide an expected range and rationale for key spectral features.

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three aromatic protons and exchangeable protons

from the amine and carboxylic acid groups.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Justification

H-4 7.8 - 8.0
Doublet of

doublets (dd)
~8.0, 1.5

Downfield due to

deshielding from

the adjacent nitro

group and

coupling to H-5

and H-6.

H-5 6.8 - 7.0 Triplet (t) ~8.0

Shielded by the

amino group,

coupled to H-4

and H-6.

H-6 7.3 - 7.5
Doublet of

doublets (dd)
~8.0, 1.5

Influenced by

both the amino

and carboxylic

acid groups,

coupled to H-4

and H-5.

-NH₂ 5.0 - 6.0 Broad singlet -

Chemical shift

and broadness

are dependent

on solvent and

concentration.

-COOH 10.0 - 12.0 Broad singlet -

Typical range for

a carboxylic acid

proton; broad

due to hydrogen

bonding and

exchange.

1.2. Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum will display seven distinct carbon signals corresponding to the aromatic

ring and the carboxyl group.

Carbon
Predicted Chemical Shift (δ,

ppm)
Justification

C-1 (C-COOH) 120 - 125

Attached to the electron-

withdrawing nitro and amino

groups.

C-2 (C-NO₂) 145 - 150
Strongly deshielded by the

nitro group.

C-3 (C-NH₂) 140 - 145

Deshielded, but less so than

C-2, attached to the amino

group.

C-4 125 - 130 Aromatic CH.

C-5 115 - 120 Shielded by the amino group.

C-6 130 - 135 Aromatic CH.

C=O (Carboxyl) 165 - 170

Typical chemical shift for a

carboxylic acid carbonyl

carbon.

1.3. Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the amine, nitro, and carboxylic

acid functional groups.
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Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Mode

O-H (Carboxylic Acid) 2500 - 3300 Broad Stretching

N-H (Amine) 3300 - 3500 Medium, Doublet
Symmetric &

Asymmetric Stretching

C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching

C=O (Carboxylic Acid) 1680 - 1710 Strong Stretching

C=C (Aromatic) 1450 - 1600 Medium to Weak Stretching

N-O (Nitro Group)
1520 - 1560 & 1340 -

1380
Strong

Asymmetric &

Symmetric Stretching

C-N (Amine) 1250 - 1350 Medium Stretching

1.4. Mass Spectrometry Data

Mass spectrometry data for 3-amino-2-nitrobenzoic acid is available from PubChem. The

predicted monoisotopic mass is 182.03276 Da[1].

Adduct m/z

[M+H]⁺ 183.04004

[M+Na]⁺ 205.02198

[M-H]⁻ 181.02548

[M]⁺ 182.03221

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Accurately weigh 5-10 mg of 3-amino-2-nitrobenzoic acid for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, as the compound may have poor solubility in CDCl₃).

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts relative to the residual solvent peak or an internal standard

(e.g., TMS).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-amino-2-nitrobenzoic acid sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.
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Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of 3-amino-2-nitrobenzoic acid (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to

collision-induced dissociation (CID) to generate fragment ions, which can aid in structural

elucidation.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown compound, such as 3-amino-2-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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